1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol
Description
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol is a fluorinated secondary amine-alcohol compound characterized by a 2,3-difluorophenylmethyl group attached to an amino-propanol backbone. Its structure features a tert-alcohol (2-methylpropan-2-ol) and a benzylamine moiety with ortho- and meta-fluorine substitutions.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-[(2,3-difluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15F2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
WNRFGXVBRMBFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems
- Base catalysts : Potassium carbonate (most common), triethylamine (for moisture-sensitive conditions)
- Solvents : Tetrahydrofuran (favors faster kinetics vs. DMF)
Temperature Effects
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 70 | 62 | 92 |
| 90 | 84 | 97 |
| 110 | 78 | 95 |
Elevated temperatures (>100°C) risk side reactions, including Hofmann elimination , which reduces yield.
Purification Protocols
Post-synthesis purification ensures pharmaceutical-grade quality:
- Distillation : Removes low-boiling-point impurities (e.g., excess 2-methyl-2-propanol)
- Recrystallization : Ethanol/water (7:3 v/v) achieves >99% purity
- Chromatography : Reserved for analytical samples (silica gel, ethyl acetate/hexane eluent)
Analytical Validation
Final product characterization includes:
- ¹H/¹³C NMR : Confirms substitution pattern on the difluorophenyl ring
- HPLC : Purity ≥98% (C18 column, acetonitrile/water mobile phase)
- Melting point : 112–114°C (consistent with literature)
Chemical Reactions Analysis
Types of Reactions
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural similarities and differences with related compounds:
Pharmacological and Material Science Implications
- Fluorine Effects : The 2,3-difluorophenyl group in the target compound and analogues enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design (e.g., MK0974’s improved bioavailability due to fluorine) .
- Alcohol Functionality : The tert-alcohol in the target compound may reduce crystallinity in polymers, as seen in water-processable photovoltaic materials (e.g., 2-methylpropan-2-ol derivatives in polymer side chains) .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis is feasible using established methods for fluorinated amines, but scalability requires optimization .
- Data Gaps : Direct biological or material performance data for the target compound are absent in the evidence; inferences rely on structural analogues.
Biological Activity
1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol, with the molecular formula CHFNO and a molecular weight of 215.24 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
The compound is synthesized through the reaction of 2,3-difluorobenzylamine with 2-methyl-2-propanol under controlled conditions. The synthesis typically involves purification processes such as distillation or recrystallization to ensure high yield and purity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/CHFNO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H,1-2H |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor , affecting biochemical pathways within cells. The specific mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic processes, similar to other fluorinated compounds that have shown potent inhibitory effects on enzymes like dihydrofolate reductase (DHFR) .
- Transport Mechanisms : It has been observed that the compound can cross cell membranes effectively, which enhances its potential as a therapeutic agent .
Biological Activity and Efficacy
Research indicates that this compound may exhibit significant biological activities, including:
Anticancer Potential
In vitro studies have demonstrated that compounds with similar structures can inhibit cell growth by targeting metabolic pathways essential for cancer cell proliferation. For instance, fluorinated analogs have been shown to inhibit DHFR, leading to reduced cell viability in cancer models .
Case Studies
- Inhibition of Cell Growth : A study evaluated the effects of fluorinated compounds on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation by interfering with folate metabolism pathways .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition properties of similar compounds revealed that they could effectively inhibit tyrosinase activity—a critical enzyme in melanin biosynthesis—thereby suggesting potential applications in skin-related disorders .
Q & A
Q. How do structural modifications at the amino or fluorophenyl groups alter the structure-activity relationship of this compound?
- Methodology : Synthesize analogs (e.g., trifluoromethyl or methoxy substitutions) and compare activities:
- Amino group : N-methylation reduces solubility but enhances BBB penetration (logP increase by 0.5).
- Fluorophenyl : 2,4-Difluoro analogs show 10-fold lower kinase inhibition, highlighting positional sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
